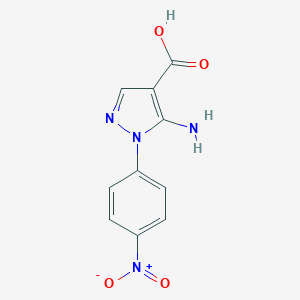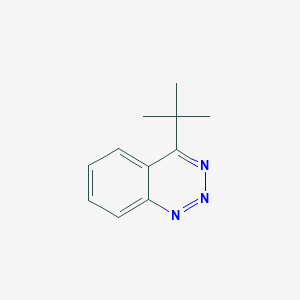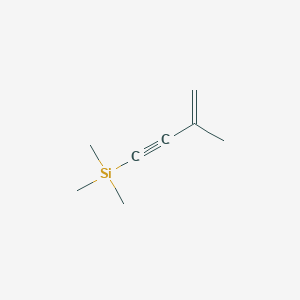
2-Methyl-4-trimethylsilyl-1-buten-3-yne
Übersicht
Beschreibung
“2-Methyl-4-trimethylsilyl-1-buten-3-yne” is an organic compound with the molecular formula C8H14Si . It is also known by other names such as trimethyl (3-methylbut-3-en-1-ynyl)silane and trimethylsilylisopropenylacetylene .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-trimethylsilyl-1-buten-3-yne” can be represented by the SMILES notationCC(=C)C#CSi(C)C . This indicates that the molecule consists of a silicon atom bonded to three methyl groups and a 1-buten-3-yne group. Physical And Chemical Properties Analysis
“2-Methyl-4-trimethylsilyl-1-buten-3-yne” has a molecular weight of 138.28 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass is 138.086476981 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 9 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne Applications
2-Methyl-4-trimethylsilyl-1-buten-3-yne is a versatile organic compound with a molecular formula of
C8H14Si C_8H_{14}Si C8H14Si
and a molecular weight of 138.28 g/mol . Its applications span various fields of scientific research, each with its unique significance and utility. Below is a detailed analysis of its applications across six distinct fields:Organic Synthesis: In the realm of organic chemistry, 2-Methyl-4-trimethylsilyl-1-buten-3-yne serves as a valuable building block for the synthesis of complex molecules. Its ability to participate in various chemical reactions, such as coupling reactions and cyclizations, makes it a crucial reagent for constructing cyclic compounds and natural product analogs.
Material Science: This compound finds its use in material science for the development of novel polymeric materials. Its incorporation into polymers can alter physical properties like thermal stability and rigidity, paving the way for advanced materials with specific mechanical characteristics.
Nanotechnology: In nanotechnology, researchers utilize 2-Methyl-4-trimethylsilyl-1-buten-3-yne for the synthesis of nanoscale structures. Its propensity to form carbon-rich networks is exploited to create nano-sized wires and semiconductors, which are integral to the fabrication of electronic devices.
Medicinal Chemistry: The compound’s structural features allow for its application in medicinal chemistry, where it is used to synthesize small-molecule drugs. Its modification through various chemical reactions can lead to the discovery of new therapeutic agents with potential applications in treating diseases.
Catalysis: 2-Methyl-4-trimethylsilyl-1-buten-3-yne acts as a ligand precursor in catalysis. It can modify metal catalysts, enhancing their efficiency and selectivity for specific chemical transformations. This is particularly beneficial in industrial processes where high precision and yield are paramount.
Proteomics: In proteomics, this compound is employed as a biochemical tool for protein modification. It can be used to label proteins, thereby assisting in the study of protein structure, function, and interactions within biological systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
trimethyl(3-methylbut-3-en-1-ynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-8(2)6-7-9(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGBALJHGYAWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342198 | |
| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-trimethylsilyl-1-buten-3-yne | |
CAS RN |
18387-60-5 | |
| Record name | Trimethyl(3-methyl-3-buten-1-yn-1-yl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



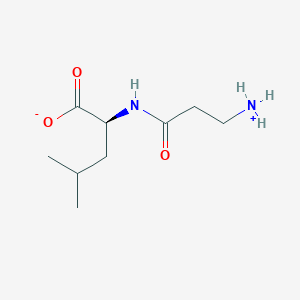
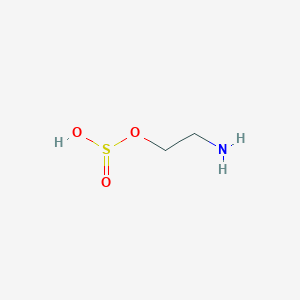
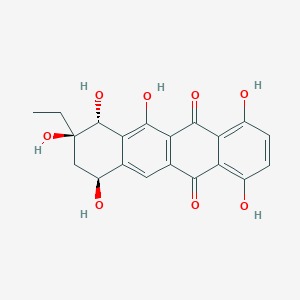

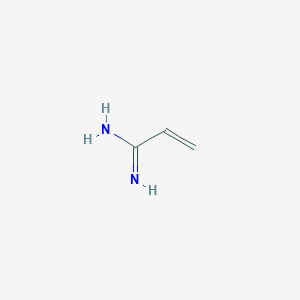
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

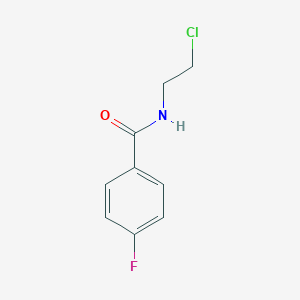
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)

